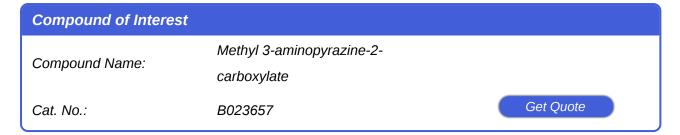


Structure-activity relationship (SAR) of Methyl 3aminopyrazine-2-carboxylate derivatives

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A Comparative Guide to the Structure-Activity Relationship of **Methyl 3-Aminopyrazine-2-carboxylate** Derivatives

This guide provides a comparative analysis of the structure-activity relationship (SAR) of **methyl 3-aminopyrazine-2-carboxylate** derivatives, focusing on their efficacy as both kinase inhibitors and antimycobacterial agents. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The **methyl 3-aminopyrazine-2-carboxylate** scaffold is a versatile platform in medicinal chemistry, demonstrating a broad range of biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of key cellular signaling pathways, particularly as fibroblast growth factor receptor (FGFR) inhibitors for oncology applications.[1][2] Concurrently, modifications of the related pyrazine-2-carboxamide core have yielded potent antitubercular agents.[3][4] This guide compares the SAR of these derivatives against these distinct biological targets, presenting quantitative data, detailed experimental protocols, and a visualization of the FGFR signaling pathway.

Data Presentation

The following tables summarize the biological activity of two distinct series of derivatives based on the pyrazine-2-carboxamide core.



Table 1: In Vitro Activity of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors

This series highlights the SAR of derivatives targeting FGFRs. The core structure features a 3-amino-6-methylpyrazine-2-carboxamide linked to a 3,5-dihydroxyphenyl group, with variability at the R position.

Compound	R	FGFR1 IC50 (μM)	FGFR2 IC50 (μM)	FGFR3 IC₅o (μM)	FGFR4 IC₅₀ (μM)
18a	-H	>10	>10	>10	>10
18c	-piperazin-1- ylmethyl	1.12	0.88	0.75	1.54
18d	-morpholin-4- ylmethyl	0.95	0.60	0.48	1.23
18g	-pyrrolidin-1- ylmethyl	0.55	0.38	0.62	0.98
18i	-4- methylpipera zin-1-ylmethyl	0.21	0.15	0.18	0.45

Data sourced from a study on novel FGFR inhibitors.[1]

Table 2: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides

This series explores the SAR of derivatives against Mycobacterium tuberculosis. These compounds are derived from 3-chloropyrazine-2-carboxamide, with substitutions on the benzylamino moiety.



Compound	R	MIC (μM) vs. M. tuberculosis H37Rv	
1	-H	>100	
2	3-Cl	125	
4	3-CF₃	42	
8	4-CH₃	6	
9	4-NH2	21	
12	4-CF₃	21	
Pyrazinamide (Standard)	N/A	25-100	

Data sourced from a study on novel pyrazinamide derivatives.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides[3][5]

Two primary synthetic routes were employed for the generation of the title compounds.

Procedure A:

- Esterification: 3-Aminopyrazine-2-carboxylic acid is esterified by refluxing in methanol with sulfuric acid for 48 hours to yield **methyl 3-aminopyrazine-2-carboxylate**.
- Amidation: The resulting methyl ester (1 equivalent) is reacted with a substituted benzylamine (3 equivalents) in methanol in the presence of ammonium chloride (0.1 equivalents). The reaction is carried out in a microwave reactor at 130°C for 40 minutes.

Procedure B:



- Activation: 3-Aminopyrazine-2-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO).
- Coupling: The activated acid is then reacted with the desired benzylamine, alkylamine, or aniline in a microwave reactor at 120°C for 30 minutes.

In Vitro Kinase Inhibition Assay (FGFR)[1][6]

The inhibitory activity of the compounds against FGFR isoforms was determined using a timeresolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagent Preparation:
 - A 2X solution of the respective FGFR kinase is prepared in the kinase reaction buffer.
 - A 2X solution of a biotinylated peptide substrate and ATP is prepared in the same buffer.
 - Serial dilutions of the test compounds are prepared in DMSO and subsequently diluted in the reaction buffer.
 - A detection solution containing a Europium-labeled anti-phospho-antibody and Streptavidin-XL665 is prepared in the detection buffer.
- Assay Procedure (384-well plate format):
 - 5 μL of the test compound solution is added to the wells.
 - \circ 5 µL of the 2X kinase solution is added to all wells.
 - The kinase reaction is initiated by adding 10 μL of the 2X substrate/ATP solution.
 - The plate is incubated at room temperature for 60-90 minutes.
 - The reaction is stopped by adding 5 μL of the detection solution.
 - The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding.



Data Analysis: The TR-FRET signal is measured using a suitable plate reader. The signal is
proportional to the amount of phosphorylated substrate. The IC₅₀ values are determined by
plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a
dose-response curve.

In Vitro Antimycobacterial Activity Assay[3][4]

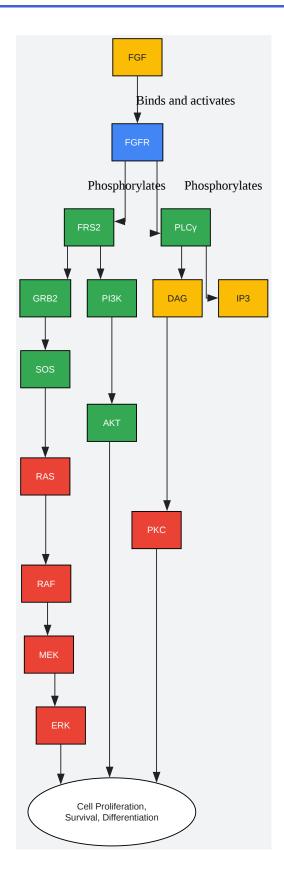
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using a microplate Alamar Blue assay (MABA).

- Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
- Assay Procedure (96-well plate format):
 - 100 μL of sterile deionized water is added to the outer perimeter wells to prevent evaporation.
 - 100 μL of Middlebrook 7H9 broth is added to the remaining wells.
 - Serial dilutions of the test compounds (in DMSO) are added to the wells.
 - 100 μL of the prepared inoculum is added to each well.
 - The plates are incubated at 37°C for 7 days.
- Reading Results: After incubation, 20 μL of Alamar Blue solution and 12.5 μL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

The following diagram illustrates the FGFR signaling pathway, which is a primary target of the kinase inhibitor derivatives discussed in this guide.





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